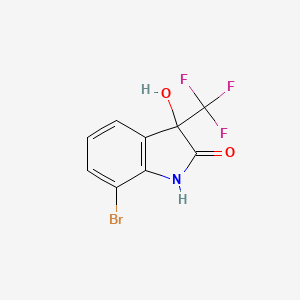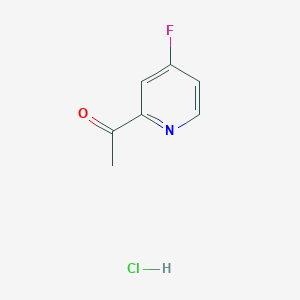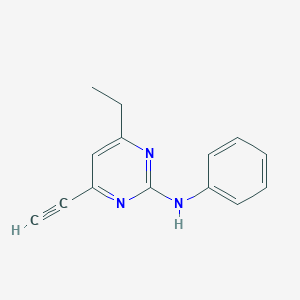
4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of ethyl and ethynyl groups at the 4th and 6th positions, respectively, and a phenyl group attached to the nitrogen at the 2nd position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of a substituted pyrimidine precursor, which is then subjected to various functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form ethyl groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing ethynyl groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield 4-ethyl-6-ethynyl-N-phenylpyrimidine-2-carboxylic acid.
Applications De Recherche Scientifique
4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparaison Avec Des Composés Similaires
N-phenylpyrimidin-2-amine: Lacks the ethyl and ethynyl groups, making it less versatile in chemical reactions.
4-methyl-6-phenylpyrimidin-2-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.
Uniqueness: 4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C14H13N3/c1-3-11-10-12(4-2)16-14(15-11)17-13-8-6-5-7-9-13/h1,5-10H,4H2,2H3,(H,15,16,17) |
Clé InChI |
YJJJSFRMOITGTK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)NC2=CC=CC=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
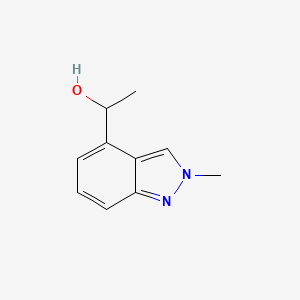
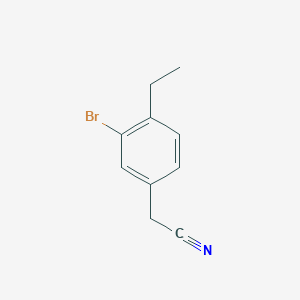

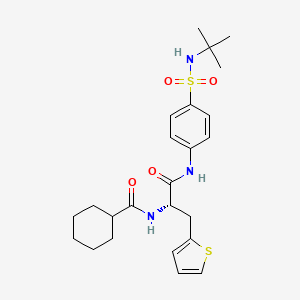
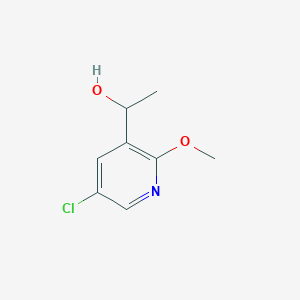
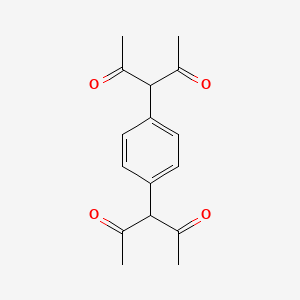
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)
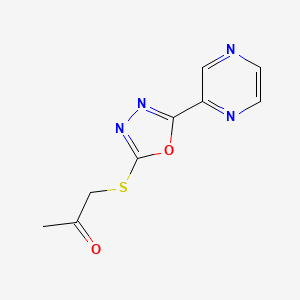
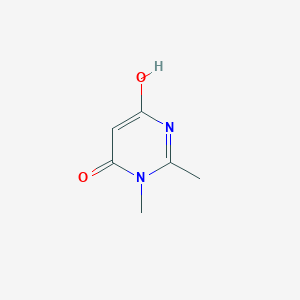
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
